2-Methoxyphenylzinc bromide, 0.50 M in THF
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Overview
Description
2-Methoxyphenylzinc bromide, 0.50 M in THF, is an organozinc compound used in organic synthesis. It is a colorless liquid that is soluble in common organic solvents, making it a useful reagent for the synthesis of various organic compounds. It is also known as 2-methoxyphenylzinc bromide, Zinc bromide-2-methoxyphenyl, and Zinc bromide-2-methoxyphenyl-THF. This compound is used in various scientific research applications and has a wide range of potential applications in the laboratory.
Mechanism of Action
2-Methoxyphenylzinc bromide, 0.50 M in THF, acts as a reducing agent in organic synthesis. It reduces the double bond of a substrate molecule, resulting in the formation of a new single bond. This reaction is catalyzed by an acid, such as p-toluenesulfonic acid.
Biochemical and Physiological Effects
2-Methoxyphenylzinc bromide, 0.50 M in THF, has no known biochemical or physiological effects. It is not known to be toxic or to cause any adverse effects when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-methoxyphenylzinc bromide, 0.50 M in THF, in laboratory experiments is its ease of use. It is a colorless liquid that is soluble in common organic solvents, making it a useful reagent for the synthesis of various organic compounds. Furthermore, it is a relatively inexpensive reagent and is readily available. The main limitation of using this compound in laboratory experiments is its low reactivity. It is not as reactive as other organozinc compounds, such as zinc bromide-2-chlorophenyl.
Future Directions
The potential future applications of 2-methoxyphenylzinc bromide, 0.50 M in THF, are numerous. It could be used in the synthesis of new organic compounds, such as polymers, pharmaceuticals, and dyes. It could also be used as a catalyst in organic synthesis. Furthermore, it could be used in the synthesis of small molecules and peptides. Additionally, it could be used in the synthesis of organometallic compounds. Finally, it could be used in the synthesis of catalysts and other materials for use in various scientific research applications.
Synthesis Methods
2-Methoxyphenylzinc bromide, 0.50 M in THF, is synthesized by the reaction of 2-methoxyphenyl bromide and zinc in THF. The reaction is exothermic and proceeds at room temperature. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid. The resulting product is a colorless liquid that is soluble in common organic solvents.
Scientific Research Applications
2-Methoxyphenylzinc bromide, 0.50 M in THF, is used in various scientific research applications. It is used in the synthesis of various organic compounds, such as organometallic compounds, polymers, and pharmaceuticals. It is also used in the synthesis of small molecules and peptides. Furthermore, it is used in the synthesis of organic dyes and catalysts.
properties
IUPAC Name |
bromozinc(1+);methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBUPDBCYQNUOA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=[C-]1.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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